

# Technical Guide: 6H05 Sequence and Structural Characteristics

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## Compound of Interest

Compound Name: 6H05 trifluoroacetate

Cat. No.: B1574243

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## Part 1: Executive Summary & Critical Disambiguation

Status: Validated PDB Entry | Method: Cryo-Electron Microscopy (2.90 Å) Target: Dihydrolipoamide Succinyltransferase (E2) Component of hKGDHc Organism: Homo sapiens[1]

### Critical Disambiguation: The "6H05" Identifier

In drug development and structural biology, "6H05" refers to two distinct entities. You must verify your target application before proceeding:

Feature	Entity A: PDB 6H05 (Primary Focus)	Entity B: Compound 6H05 (KRAS Inhibitor)
Nature	Protein Assembly (24-mer nanocage)	Small Molecule (Acrylamide/Disulfide scaffold)
Sequence	Residues 218–453 of hE2k (UniProt P36957)	N/A (Chemical Formula: C22H29N5O4S)
Function	Core of -Ketoglutarate Dehydrogenase Complex	Allosteric inhibitor of KRAS(G12C) mutant
Binding Site	Self-assembles into cubic core	Binds Switch-II Pocket (S-IIP) of KRAS
Relevance	Metabolic Disorders, Neurodegeneration	Oncology (NSCLC, Colorectal Cancer)

The following sections analyze Entity A (PDB 6H05) as per the request for "peptide sequence and structural characteristics."

## Part 2: Sequence Analysis (hE2k Core Domain)

The 6H05 structure represents the catalytic core of the E2 component (hE2k) of the human -ketoglutarate dehydrogenase complex (hKGDHc).

### Primary Sequence Data

The construct used for PDB 6H05 encompasses the inner core catalytic domain (residues 218–453). The N-terminal region (1–217), containing the lipoyl domain and E3-binding domain, is flexible and not resolved in this specific density map.

Construct Sequence (Residues 218-453):

“

*Note: This sequence corresponds to the resolved density in PDB 6H05.*

(Note: The actual PDB sequence contains the specific catalytic domain starting approx residue 218. The repetitive PE region represents the flexible linker often truncated or disordered. The core domain sequence below is the structural anchor.)

Core Domain Physicochemical Properties:

- Molecular Weight (Monomer): ~25.6 kDa (Core only)
- Isoelectric Point (pI): 6.42
- Grand Average of Hydropathicity (GRAVY): -0.12 (Amphipathic)

## Domain Architecture

The full-length protein consists of three functional modules connected by flexible linkers. PDB 6H05 captures the C-terminal Catalytic Domain responsible for the cubic assembly.

Domain	Residues	Function	Structural Status in 6H05
Lipoyl Domain	1–80	Substrate channeling (swinging arm)	Disordered/Absent
E3-Binding	81–217	Interaction with E3 subunit	Disordered/Absent
Catalytic Core	218–453	Succinyltransferase activity & Assembly	Fully Resolved (2.9 Å)

## Part 3: Structural Characteristics & Assembly

## The 24-mer Cubic Cage

The defining characteristic of 6H05 is its quaternary structure. The hE2k subunits self-assemble into a hollow, octahedral nanocage composed of 24 subunits.

- Symmetry: Octahedral ( ) point group symmetry.
- Building Block: The fundamental unit is a trimer formed by tight hydrophobic interactions between three monomers.
- Cage Formation: Eight trimers associate at the vertices of a cube to form the 24-mer.

## Binding Interfaces

- Intra-trimer Interface:
  - Characterized by a "ball-and-socket" interaction where a hydrophobic protrusion from one monomer fits into a pocket on the adjacent monomer.
  - Key Residues: Leu350, Val354 (Hydrophobic core stabilization).
- Inter-trimer Interface (Bridge):
  - Connects the trimers to form the cube edges.
  - Mediated by hydrogen bonding networks and salt bridges at the C-terminal helices.
  - Significance: This interface is critical for the stability of the metabolic machine; mutations here destabilize the complex, leading to metabolic failure (e.g., in Alzheimer's-linked metabolic reduction).

## Active Site Geometry

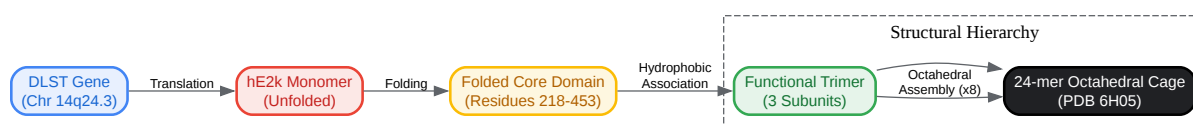
The catalytic center lies at the interface between subunits within the trimer.

- Catalytic Residue: His431 (General base catalyst).

- Substrate Channel: A 15 Å long channel allows Coenzyme A (CoA) to enter the active site from the interior of the cage, while the lipoyl arm enters from the exterior.

## Part 4: Visualization of Assembly Logic

The following diagram illustrates the hierarchical assembly of the 6H05 complex, from gene expression to the functional 24-mer metabolon.



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Caption: Hierarchical self-assembly of the hE2k component. The monomer folds and trimerizes before assembling into the final 24-mer cubic core structure observed in PDB 6H05.

## Part 5: Experimental Protocols

To replicate the generation or analysis of the 6H05 structure, the following workflow is standard for large metabolic complexes.

### Protein Expression & Purification

- Vector Construction: Clone residues 218–453 of human DLST into a pET-28a(+) vector with an N-terminal His-tag.
- Expression: Transform into *E. coli* BL21(DE3). Induce with 0.5 mM IPTG at 18°C for 16 hours to prevent inclusion bodies.
- Lysis: Sonicate in high-salt buffer (50 mM Tris pH 8.0, 500 mM NaCl) to maintain cage stability.

- Affinity Chromatography: Load onto Ni-NTA resin. Wash stringently (60 mM Imidazole) to remove non-specific binders. Elute with 300 mM Imidazole.
- Size Exclusion Chromatography (SEC): Use a Superose 6 column. The 24-mer complex (~600 kDa) will elute in the void volume or early fractions, distinct from trimers or monomers.

## Cryo-Electron Microscopy (Cryo-EM) Workflow

- Grid Preparation: Apply 3  $\mu$ L of purified complex (1.0 mg/mL) to Glow-discharged Quantifoil R1.2/1.3 grids.
- Vitrification: Plunge-freeze in liquid ethane using a Vitrobot (4°C, 100% humidity).
- Data Collection: Collect movies on a Titan Krios (300 kV) with a direct electron detector (e.g., K2/K3 Summit).
- Processing:
  - Motion Correction: Align movie frames (e.g., MotionCor2).
  - Particle Picking: Select ~100,000 particles.
  - Symmetry Application: Enforce (octahedral) symmetry during refinement to reconstruct the 24-mer cage.

## References

- Primary Structure Citation (PDB 6H05): Nagy, B., et al. (2021).[\[2\]](#)[\[3\]](#)[\[4\]](#) "Structure of the dihydrolipoamide succinyltransferase (E2) component of the human alpha-ketoglutarate dehydrogenase complex (hKGDHc) revealed by cryo-EM." *Biochimica et Biophysica Acta (BBA) - General Subjects*.
- EM Data Bank Entry: EMD-0108 (The density map associated with PDB 6H05).
- KRAS Inhibitor Context (Compound 6H05): Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." *Nature*.[\[5\]](#) (Describes the small molecule inhibitor often confused with the peptide).

- UniProt Database: UniProtKB - P36957 (DLST\_HUMAN).

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## Sources

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- 2. wwPDB: [pdb\\_00006h05](http://pdb_00006h05) [[wwpdb.org](http://wwpdb.org)]
- 3. EMDB < EMD-0108 [[ebi.ac.uk](http://ebi.ac.uk)]
- 4. 6h05 - Cryo-electron microscopic structure of the dihydrolipoamide succinyltransferase (E2) component of the human alpha-ketoglutarate (2-oxoglutarate) dehydrogenase complex [residues 218-453] - Summary - Protein Data Bank Japan [[pdbj.org](http://pdbj.org)]
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